

"cost-performance analysis of Polyamide PA61/MACMT in industrial applications"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polyamide PA61/MACMT

Cat. No.: B1166553

[Get Quote](#)

A Comparative Guide to High-Performance Polyamides: Focus on PA6T

An initial investigation into the cost-performance analysis of **Polyamide PA61/MACMT** revealed a significant lack of publicly available data for this specific material. Despite identifying its CAS number (112754-95-7), detailed performance metrics, experimental protocols, and direct comparisons to other industrial polymers remain largely undocumented in scientific literature and commercial datasheets. To provide a valuable and data-driven resource for researchers and professionals in drug development and material science, this guide will focus on a closely related and well-documented high-performance copolyamide: Polyamide 6T (PA6T).

PA6T, a semi-aromatic polyamide, offers a compelling profile of high thermal stability, excellent mechanical strength, and chemical resistance, making it a relevant case study for understanding the performance landscape of advanced polyamides. This guide will objectively compare PA6T with other common engineering thermoplastics, namely Polyamide 66 (PA66), Polyphthalamide (PPA), and Polyphenylene Sulfide (PPS), supported by quantitative data and detailed experimental methodologies.

Comparative Performance Data

The following tables summarize the key mechanical, thermal, and chemical properties of PA6T against its alternatives. These values are representative of unfilled grades and can vary with

the incorporation of reinforcements like glass fibers.

Table 1: Mechanical Properties of High-Performance Polyamides

Property	PA6T	PA66	PPA	PPS
Tensile Strength (MPa)	90 - 110	80 - 85	90 - 120	80 - 90
Tensile Modulus (GPa)	3.0 - 3.5	2.8 - 3.2	3.5 - 4.5	3.5 - 4.0
Flexural Strength (MPa)	140 - 160	120 - 130	150 - 180	130 - 140
Flexural Modulus (GPa)	3.2 - 3.8	2.9 - 3.3	4.0 - 5.0	3.8 - 4.2
Notched Izod Impact (kJ/m ²)	4 - 6	5 - 7	3 - 5	2 - 4

Table 2: Thermal Properties of High-Performance Polyamides

Property	PA6T	PA66	PPA	PPS
Melting Point (°C)	310 - 320	260 - 265	310 - 330	280 - 290
Heat Deflection Temperature (°C) @ 1.8 MPa	130 - 150	80 - 100	140 - 160	135 - 145
Continuous Service Temperature (°C)	140 - 160	80 - 120	150 - 170	200 - 220
Coefficient of Linear Thermal Expansion (x10 ⁻⁵ /°C)	6 - 8	8 - 10	4 - 6	5 - 7

Table 3: Chemical Resistance of High-Performance Polyamides

Chemical Agent	PA6T	PA66	PPA	PPS
Acids (Weak)	Good	Fair	Good	Excellent
Acids (Strong)	Poor	Poor	Poor	Good
Bases (Weak)	Excellent	Good	Excellent	Excellent
Bases (Strong)	Fair	Poor	Good	Excellent
Organic Solvents	Excellent	Good	Excellent	Excellent
Automotive Fluids	Excellent	Good	Excellent	Excellent
Water/Moisture				
Absorption (24h, %)	0.2 - 0.3	1.0 - 1.5	0.1 - 0.2	< 0.1

Experimental Protocols

The data presented in the tables above are typically generated using standardized testing methods. The following are detailed methodologies for key experiments.

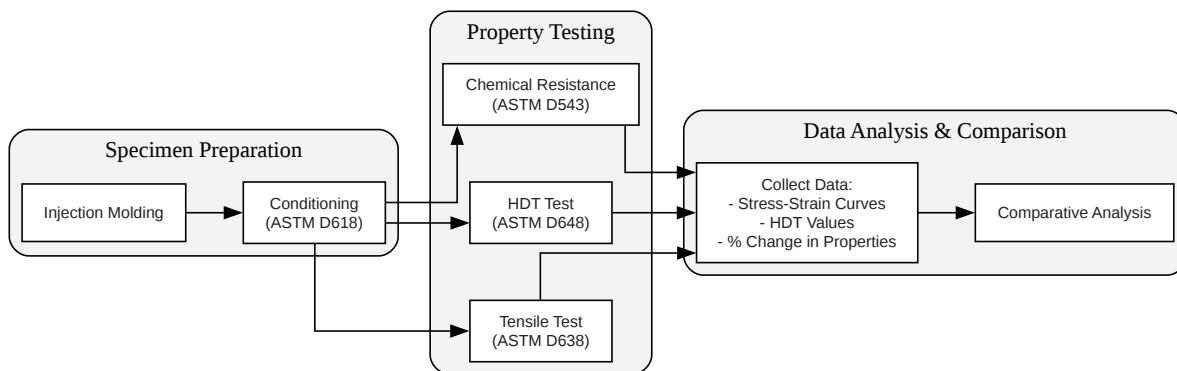
1. Tensile Properties (ASTM D638)

- Objective: To determine the tensile strength, tensile modulus, and elongation of the polymer.
- Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a plaque, as specified in ASTM D638 Type I.[1][2][3] Specimens are conditioned at 23°C and 50% relative humidity for at least 40 hours prior to testing.[1]
- Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen and an extensometer to measure strain.[3][4]
- Procedure:

- The specimen is mounted in the grips of the UTM.[4]
- The extensometer is attached to the gauge section of the specimen.
- A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[3]
- The force and elongation are continuously recorded throughout the test.[1]
- Data Analysis: Tensile strength is calculated as the maximum stress applied before rupture. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

2. Heat Deflection Temperature (HDT) (ASTM D648)

- Objective: To determine the temperature at which the polymer deforms under a specified load.[5][6][7]
- Specimen Preparation: Rectangular bars of specified dimensions (e.g., 127 x 12.7 x 3.2 mm) are prepared by injection molding or machining.
- Apparatus: An HDT tester consisting of a three-point bend loading fixture immersed in a temperature-controlled oil bath.[7][8]
- Procedure:
 - The specimen is placed on the supports of the loading fixture.
 - A constant flexural stress of 1.82 MPa is applied to the center of the specimen.[7][8]
 - The specimen is submerged in the oil bath, and the temperature is increased at a uniform rate of 2°C/min.[7][8]
 - The temperature at which the specimen deflects by 0.25 mm is recorded as the heat deflection temperature.[7]
- Data Analysis: The HDT value is reported in degrees Celsius.


3. Chemical Resistance (ASTM D543)

- Objective: To evaluate the effect of chemical reagents on the properties of the polymer.
- Specimen Preparation: Specimens of a standard shape and size are used, often tensile bars or disks.
- Apparatus: Containers for immersing the specimens in the chemical reagents, and equipment for measuring changes in weight, dimensions, and mechanical properties.
- Procedure:
 - Initial weight, dimensions, and mechanical properties (e.g., tensile strength) of the specimens are measured.
 - Specimens are fully immersed in the test chemical at a specified temperature and for a defined duration (e.g., 24 hours, 7 days).
 - After exposure, the specimens are removed, cleaned, and re-conditioned.
 - Changes in weight, dimensions, and mechanical properties are measured.
- Data Analysis: The percentage change in weight, dimensions, and mechanical properties are calculated and reported. Visual changes such as discoloration, swelling, or cracking are also noted.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the selection and testing of these high-performance polyamides.

Caption: Material selection flowchart based on key performance requirements.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for polymer property characterization.

Cost-Performance Analysis

A direct cost comparison is challenging due to market volatility and volume-dependent pricing. However, a relative cost-performance analysis can be established.

- PA66: Offers a good balance of performance and cost, making it a benchmark engineering thermoplastic. Its lower thermal resistance compared to the others is a key limitation.
- PA6T: Generally carries a higher price point than PA66.^[9] Its justification lies in its significantly improved thermal performance and lower moisture absorption, leading to better dimensional stability in demanding environments.
- PPA: Similar in performance to PA6T, often with slightly better stiffness and heat resistance.^[10] Its cost is also in the premium range, competing directly with PA6T for high-end applications.
- PPS: Offers the best chemical resistance and highest continuous service temperature. Its cost is typically higher than PA66 and competitive with PA6T and PPA. The trade-off is its

lower impact strength and toughness.

In summary, the selection between these materials involves a trade-off between cost and specific performance requirements. For applications demanding high heat resistance and dimensional stability, the additional cost of PA6T, PPA, or PPS over PA66 can be justified by their superior performance and longevity in harsh operating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. infinitalab.com [infinitalab.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 4. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 5. infinitalab.com [infinitalab.com]
- 6. sciteq.com [sciteq.com]
- 7. Heat Deflection Temperature ASTM D648, ISO 75 [intertek.com]
- 8. zwickroell.com [zwickroell.com]
- 9. datainsightsmarket.com [datainsightsmarket.com]
- 10. xometry.com [xometry.com]
- To cite this document: BenchChem. ["cost-performance analysis of Polyamide PA61/MACMT in industrial applications"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166553#cost-performance-analysis-of-polyamide-pa61-macmt-in-industrial-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com